Cas no 1261769-73-6 (4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine)

4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine
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- インチ: 1S/C13H8F2N2O4/c14-13(15)21-11-6-9(5-10(7-11)17(19)20)12(18)8-1-3-16-4-2-8/h1-7,13H
- InChIKey: JBJBYRAFRMFNJB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=CC(C(C2C=CN=CC=2)=O)=C1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 383
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 85
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013001340-1g |
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine |
1261769-73-6 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine 関連文献
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4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridineに関する追加情報
Introduction to 4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine (CAS No. 1261769-73-6)
4-(3-(Difluoromethoxy-5-nitrobenzoyl)pyridine) is a sophisticated organic compound characterized by its intricate molecular structure, which comprises a pyridine core linked to a benzoyl group derived from a nitro-substituted and difluoromethoxybenzoic acid. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1261769-73-6, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development.
The molecular architecture of 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine encompasses several key functional groups that contribute to its unique chemical properties. The presence of a nitro group at the 5-position of the benzene ring introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic distribution within the molecule. Conversely, the difluoromethoxy group at the 3-position introduces electron-donating capabilities while also enhancing lipophilicity, making the compound a versatile candidate for further derivatization and functionalization.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced binding affinities and selectivities for biological targets. The combination of the pyridine moiety and the benzoyl group in 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine positions it as a promising scaffold for designing molecules that interact with proteins, enzymes, and other biomolecules. This has led to its exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The benzoylpyridine core is a well-documented motif in medicinal chemistry, often employed to enhance solubility, metabolic stability, and binding interactions with biological targets. The nitro and difluoromethoxy substituents further refine these properties, making 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine an attractive building block for drug designers seeking to develop next-generation therapeutics.
The synthesis of 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the nitro group typically involves nitration reactions, while the incorporation of the difluoromethoxy group often necessitates fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and underscore the expertise required to produce it in high purity.
Recent advancements in computational chemistry have further enhanced the utility of 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine in drug discovery. Molecular modeling studies have demonstrated that this compound can effectively modulate protein-protein interactions and enzyme activity, making it a valuable candidate for virtual screening campaigns. By leveraging computational tools, researchers can predict potential binding modes and optimize derivatives for improved efficacy and reduced side effects.
In clinical research settings, 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine has been investigated for its potential role in modulating inflammatory pathways. The nitro group's ability to engage with biological systems has been exploited to develop compounds that inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). Additionally, the lipophilic nature of the difluoromethoxy substituent enhances membrane permeability, facilitating cellular uptake and target engagement.
The compound's structural features also make it amenable to prodrug strategies, where it can serve as a precursor for more stable or bioavailable derivatives. Prodrug formulations are particularly useful in enhancing drug delivery systems, allowing for targeted release and improved patient compliance. By exploring these formulations, researchers aim to harness the full therapeutic potential of 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine while addressing challenges such as poor solubility or rapid metabolism.
As interest in fluorinated compounds grows due to their enhanced metabolic stability and binding affinity, 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine exemplifies how strategic functionalization can yield valuable pharmacological tools. The combination of electronic effects from nitro groups with lipophilic enhancements from difluoromethoxy substituents creates a molecular entity that is both reactive and versatile. This balance makes it an excellent candidate for further exploration in medicinal chemistry.
The future prospects for 4-(3-(difluoromethoxy)-5-nitrobenzoyl)pyridine are vast, with ongoing research focusing on expanding its applications across multiple therapeutic domains. Innovations in synthetic methodologies will continue to streamline its production, while advances in biopharmaceutical technology will enhance its delivery systems. By integrating these developments with cutting-edge computational approaches, researchers can accelerate the discovery process and bring novel treatments to patients more quickly.
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